DPO-1

Übersicht

Beschreibung

Diphenylphosphinoxid-1, allgemein als DPO-1 bezeichnet, ist eine chemische Verbindung, die für ihre starke inhibitorische Wirkung auf spannungsgesteuerte Kaliumkanäle, insbesondere den Subtyp Kv1.5, bekannt ist . Diese Verbindung ist auch für die Blockierung des ultrarapiden verzögerten Gleichrichter-Kaliumstroms bekannt und somit ein wertvolles Werkzeug für die Untersuchung und Behandlung von Vorhofarrhythmien .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Diphenylphosphinoxid-1 wird durch eine Reaktion synthetisiert, an der Diphenylphosphinoxid und 1,4-Benzochinon beteiligt sind . Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Ausbeute des Produkts zu gewährleisten. Die Synthese umfasst die folgenden Schritte:

Reaktanten: Diphenylphosphinoxid und 1,4-Benzochinon.

Reaktionsbedingungen: Die Reaktion wird in einem geeigneten Lösungsmittel, oft unter inerter Atmosphäre, durchgeführt, um Oxidation zu verhindern.

Reinigung: Das Produkt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Diphenylphosphinoxid-1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Hochskalierung: Verwendung größerer Mengen an Reaktanten und Lösungsmitteln.

Optimierung: Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenyl phosphine oxide-1 is synthesized through a reaction involving diphenylphosphine oxide and 1,4-benzoquinone . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The synthesis involves the following steps:

Reactants: Diphenylphosphine oxide and 1,4-benzoquinone.

Reaction Conditions: The reaction is conducted in a suitable solvent, often under inert atmosphere to prevent oxidation.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of diphenyl phosphine oxide-1 follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: Using larger quantities of reactants and solvents.

Optimization: Optimizing reaction conditions to maximize yield and minimize impurities.

Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diphenylphosphinoxid-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um verschiedene Phosphinderivate zu bilden.

Substitution: Diphenylphosphinoxid-1 kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner Phenylgruppen durch einen anderen Substituenten ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden, oft in Gegenwart eines Katalysators.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Diphenylphosphinoxiden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Phosphinoxiden erzeugen können.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

DPO-1 has been extensively studied for its role in modulating cardiac function, particularly concerning atrial myocytes.

- Mechanism of Action : this compound inhibits the IKur current, which is crucial for repolarization in atrial myocytes. This inhibition leads to an increase in action potential duration, which can be beneficial in preventing atrial arrhythmias .

- Case Study : In one study, this compound was shown to significantly increase the action potential duration in isolated atrial myocytes while having minimal effects on ventricular myocytes. This selectivity suggests its potential use in treating atrial fibrillation without adversely affecting ventricular function .

Vascular Pharmacology

This compound's effects extend to vascular smooth muscle cells, where it plays a role in regulating vascular tone.

- Inhibition of KDR Channels : Research indicates that this compound inhibits KDR currents in smooth muscle cells from resistance-sized arteries. This inhibition enhances vasoconstriction responses to agents like phenylephrine and serotonin while diminishing vasodilation responses to acetylcholine .

| Parameter | Control | With this compound (10 μM) |

|---|---|---|

| Diameter (MCA) | 105 ± 3 μm | Reduced at all pressures |

| Constriction (PE response) | Normal | Enhanced |

| Vasodilation (ACh response) | Normal | Reduced |

Cancer Research

This compound has implications in cancer biology, particularly concerning ion channel regulation.

- Role in Ewing Sarcoma : Studies have shown that silencing the KCNA5 ion channel gene contributes to Ewing sarcoma cell proliferation. The application of this compound can help elucidate the role of Kv1.5 channels in cancer cell survival under stress conditions .

Immunology

This compound has been investigated for its effects on T cells, specifically regarding cytokine secretion.

- Inhibition of IL-2 Secretion : In human T cells, this compound has been shown to suppress IL-2 secretion by inhibiting Kv1.3 potassium channels, which are critical for T cell activation and proliferation. This suggests potential therapeutic applications for modulating immune responses .

Neurology

The compound's effects on neuronal ion channels also present opportunities for research into neurological disorders.

Wirkmechanismus

The primary mechanism of action of diphenyl phosphine oxide-1 involves its inhibition of the Kv1.5 potassium channel . By blocking this channel, the compound prolongs the action potential duration in atrial myocytes, which helps prevent atrial arrhythmias . The molecular targets include the Kv1.5 channel and the ultrarapid delayed rectifier potassium current, both of which are crucial in regulating cardiac electrical activity .

Vergleich Mit ähnlichen Verbindungen

Diphenylphosphine oxide: Shares similar structural features but may have different inhibitory profiles.

DOPO-HQ (10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide): Another phosphine oxide derivative used in flame retardant applications.

Uniqueness: Diphenyl phosphine oxide-1 is unique due to its high selectivity for the Kv1.5 potassium channel over other potassium channels, such as Kv3.1 . This selectivity makes it particularly valuable in research focused on atrial arrhythmias and related cardiac conditions .

Biologische Aktivität

DPO-1, also known as Diphenyl phosphine oxide-1, is a selective blocker of voltage-gated potassium channels, particularly the KV1.5 channels and the ultrarapid delayed rectifier potassium current (IKur). This compound has garnered attention in vascular biology and cardiology due to its significant effects on vascular tone and cardiac action potential duration.

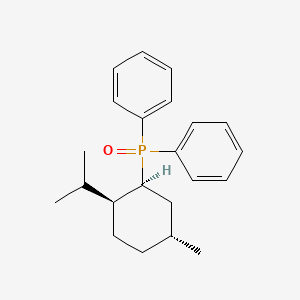

- Chemical Name: [1 S-(1α,2α,5β)]-[5-Methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide

- Purity: ≥99%

- IC50 for rKV1.5: 0.31 μM

This compound selectively inhibits IKur and KV1.5 channels, displaying a higher selectivity for these channels over others, such as KV3.1 and IK1, which makes it a valuable tool for studying potassium channel function in various tissues.

Vascular Effects

Research has demonstrated that this compound influences vascular smooth muscle cells by inhibiting KDR currents, which are crucial for regulating vascular tone. Key findings include:

- Inhibition of KDR Channels: this compound significantly reduces KDR currents in smooth muscle cells isolated from rat middle cerebral arteries (MCA) and gracilis arteries (GA). The inhibition was noted to be more pronounced in wild-type mice compared to KV1.5 knockout mice, indicating that KV1.5 is a major component of the KDR channels affected by this compound .

- Vasoconstriction Enhancement: this compound enhances vasoconstriction in response to phenylephrine (PE) and serotonin (5-HT), suggesting that blocking KDR channels increases sensitivity to these vasoconstrictors .

- Reduced Myogenic Response: The presence of this compound resulted in a decreased diameter of resistance arteries at any given pressure, indicating an increase in myogenic tone .

Cardiac Effects

This compound also impacts cardiac myocytes by prolonging action potentials specifically in atrial cells without affecting ventricular myocytes. This selectivity suggests potential therapeutic applications in managing atrial arrhythmias .

Summary of Findings

The following table summarizes the key biological activities of this compound:

Study 1: Vascular Tone Regulation

A study investigated the role of this compound in regulating the tone of resistance-sized arteries. The results indicated that this compound's blockade of KDR channels led to increased constriction responses to vasoconstrictors, thereby suggesting its potential role in modulating vascular reactivity under pathological conditions.

Study 2: Cardiac Arrhythmia Management

In another study focused on atrial myocytes, this compound was shown to prolong action potentials without affecting ventricular myocytes. This finding highlights its potential application in treating atrial fibrillation, where prolongation of atrial action potentials could mitigate arrhythmic events.

Eigenschaften

IUPAC Name |

[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNGVCAHAIZEE-COPCDDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616838 | |

| Record name | (+)-Neomenthyl diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43077-30-1 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43077-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPO-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043077301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Neomenthyl diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9LQP293GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Diphenyl phosphine oxide-1 (DPO-1)?

A1: this compound is a potent inhibitor of the voltage-gated potassium channel Kv1.5 [, , , ].

Q2: How does this compound interact with the Kv1.5 channel?

A2: this compound exhibits voltage-, frequency-, and concentration-dependent inhibition of Kv1.5, suggesting an open-channel blocking mechanism [, , ]. This means it preferentially binds to the channel in its open state [].

Q3: What are the downstream effects of this compound binding to Kv1.5?

A3: this compound binding to Kv1.5 inhibits potassium efflux from cells []. This leads to prolongation of action potentials in atrial myocytes but not ventricular myocytes []. This compound also affects the inactivation kinetics of Kv1.5, accelerating the inactivation rate and negatively shifting steady-state inactivation [].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. A search of chemical databases would be required for this information.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not contain specific spectroscopic data for this compound.

Q6: Do the research abstracts provide information about material compatibility, stability under various conditions, or catalytic properties of this compound?

A6: No, the provided abstracts focus mainly on this compound's interaction with ion channels, particularly Kv1.5, and its effects on cellular and physiological processes. Information regarding material compatibility, stability, and catalytic properties is not discussed.

Q7: Has computational chemistry been employed in this compound research?

A8: While the abstracts don't provide detailed information on computational modeling of this compound, one study mentions using in silico analysis to identify potential miR-1 binding sites on the KCNA5 gene, which encodes the Kv1.5 channel []. This suggests that computational methods are likely employed in this compound research, although specific details are not available in the provided texts.

Q8: What is known about the stability and formulation of this compound?

A8: The research abstracts primarily focus on the pharmacological effects of this compound and do not provide details on its stability, formulation strategies, solubility, or bioavailability.

Q9: Do the abstracts provide information about SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, or toxicology of this compound?

A11: While some abstracts mention the use of this compound in animal models and its potential for treating atrial fibrillation, they do not delve into specifics regarding SHE regulations, detailed PK/PD studies, comprehensive toxicity assessments, or the development of resistance. Some information on its efficacy in terminating atrial arrhythmia in animal models is available [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.